molecular formula C24H23N B1266686 [1,1':4',1''-Terphenyl]-4-carbonitrile, 4''-pentyl- CAS No. 54211-46-0

[1,1':4',1''-Terphenyl]-4-carbonitrile, 4''-pentyl-

Cat. No. B1266686
CAS RN: 54211-46-0
M. Wt: 325.4 g/mol
InChI Key: AITQOXOBSMXBRV-UHFFFAOYSA-N
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Description

[1,1':4',1''-Terphenyl]-4-carbonitrile, 4''-pentyl- (hereafter referred to as TP-4-CN) is a promising compound of interest in the field of organic chemistry. It is a nitrogen-containing heterocyclic compound that has unique properties and potential applications in various areas of research.

Scientific Research Applications

For each of these applications, the methods of application, experimental procedures, and outcomes would vary widely depending on the specific goals of the research. It’s also important to note that the use of such compounds in research often requires a thorough understanding of their properties, safety precautions, and regulatory guidelines.

  • Method of Application : The compound is separated using a mobile phase that contains acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .
  • Results : The results of this application would be the successful separation of the compound, which can then be further analyzed. The specific outcomes would depend on the goals of the analysis .

properties

IUPAC Name

4-[4-(4-pentylphenyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N/c1-2-3-4-5-19-6-10-21(11-7-19)23-14-16-24(17-15-23)22-12-8-20(18-25)9-13-22/h6-17H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITQOXOBSMXBRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068923
Record name [1,1':4',1''-Terphenyl]-4-carbonitrile, 4''-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1':4',1''-Terphenyl]-4-carbonitrile, 4''-pentyl-

CAS RN

54211-46-0
Record name 4′′-Pentyl-4-cyano-p-terphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54211-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1':4',1''-Terphenyl)-4-carbonitrile, 4''-pentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054211460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1':4',1''-Terphenyl]-4-carbonitrile, 4''-pentyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,1':4',1''-Terphenyl]-4-carbonitrile, 4''-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4''-pentyl-p-terphenyl-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.645
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1,1':4',1''-Terphenyl]-4-carbonitrile, 4''-pentyl-
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Citations

For This Compound
4
Citations
M Yıldırım, O Köysal, G Önsal, E Gümüş - Journal of Molecular Liquids, 2016 - Elsevier
Electrical and dielectric properties of iron phthalocyanine (FePc) dispersed E63 nematic LC were investigated using admittance measurements in the frequency range of 100 Hz - 20 …
Number of citations: 22 www.sciencedirect.com
O Köysal, M Gökçen, M Yıldırım - Canadian Journal of Physics, 2015 - cdnsciencepub.com
Liquid crystal composites form an attractive research area in liquid crystal studies. Among these composites, nematic liquid crystal composited E63 is of particular interest. In the present …
Number of citations: 7 cdnsciencepub.com
JW Chen, CC Huang, CY Chao - ACS Applied Materials & …, 2014 - ACS Publications
To overcome the problem of high driving voltage and low contrast ratio in the switchable scattering device of conventional liquid-crystal (LC) physical gel, a new type of supramolecular …
Number of citations: 46 pubs.acs.org
C Zannoni - 2022 - books.google.com
" There are two main approaches to the theoretical study of liquid crystals: continuum and molecular. The first, well covered in various good books (eg those by Chandrasekhar [1992]; …
Number of citations: 12 books.google.com

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